Pyridine-2,4-dicarbonitrile
Overview
Description
Pyridine-2,4-dicarbonitrile is a chemical compound that is part of the pyridine family, characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and two nitrile groups attached to the carbon atoms at the 2 and 4 positions of the ring. This structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through multi-component reactions. For instance, the synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles involves the reaction of aldehydes, malononitrile, and thiophenols in the presence of metal-organic frameworks (MOFs) as catalysts, which can be performed under solvent-free conditions . Another approach is the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of dihydrofuran and pyran carbonitriles with divergent regioselectivity . Additionally, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and formaldehyde yields pyrido[1,2-a][1,3,5]triazine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine-2,4-dicarbonitrile derivatives can be characterized using various spectroscopic techniques. X-ray diffraction has been used to determine the structure of certain pyridine derivatives, confirming the presence of the nitrile groups and providing insight into the stereochemistry of the compounds . Spectroscopic methods such as IR, UV-vis absorption, fluorescence, and NMR spectroscopy are also employed to study the structural features and optical properties of these derivatives .
Chemical Reactions Analysis
Pyridine-2,4-dicarbonitrile derivatives can undergo various chemical reactions. For example, the methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) leads to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . Furthermore, the hydrolysis of pyridine-2-carbonitrile promoted by metal ions can result in the formation of pyridine-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-2,4-dicarbonitrile derivatives are influenced by their molecular structure. The presence of substituents can affect the emission spectra of these compounds, as observed in fluorescence spectroscopy studies . The solvent and temperature can also impact the absorption spectra, as seen in the case of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . Additionally, some pyridine derivatives exhibit corrosion inhibition efficiency, which increases with the concentration of the derivatives .
Scientific Research Applications
Corrosion Inhibition
Pyridine derivatives, including pyridine dicarbonitriles, have been studied for their corrosion inhibition properties. One study focuses on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments. The research demonstrates that these compounds, including variations of pyridine dicarbonitriles, act as mixed-type inhibitors, primarily cathodic. They obey Langmuir's adsorption isotherm, indicating their potential application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
Synthesis and Chemical Libraries
Pyridine dicarbonitriles are significant in the synthesis of compound libraries. A study describes the optimized conditions for preparing pyridine-3,5-dicarbonitrile libraries, leveraging microwave-assisted synthesis for high-throughput generation. This advancement in the synthesis process represents a significant improvement in yield over existing protocols, showcasing its application in chemical library development (Guo et al., 2007).
Antimicrobial Properties
Pyridine derivatives, including those with dicarbonitrile groups, have been evaluated for their antimicrobial properties. A study explored the efficacy of certain pyridine derivatives against Escherichia coli, demonstrating their potential as antimicrobial agents. The research emphasizes that the antibacterial activity of these pyridines depends on their structure, suggesting their use as substitutes for traditional antibiotics (Koszelewski et al., 2021).
Photovoltaic and Biologically Active Compounds
Pyridines fused with heterocyclic rings, including pyridine-2,3-diamines, are of great interest in photovoltaic materials and biologically active compounds. The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile, a precursor for these compounds, has been achieved with good yield, indicating its relevance in the development of photovoltaic and bioactive materials (Chmovzh & Rakitin, 2022).
Safety And Hazards
Future Directions
In terms of future directions, there is a need for a single robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . The paucity of transition metal-catalyzed strategies for late-stage functionalization (LSF) of pyridine-containing drugs gives the opportunity for further developments .
properties
IUPAC Name |
pyridine-2,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGQMFURMNTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067448 | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4-dicarbonitrile | |
CAS RN |
29181-50-8 | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dicyanopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029181508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,4-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICYANOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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